molecular formula C14H17N3O3 B12811830 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine CAS No. 1702-19-8

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine

Cat. No.: B12811830
CAS No.: 1702-19-8
M. Wt: 275.30 g/mol
InChI Key: WTJSQCUGXQFUHN-UHFFFAOYSA-N
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Description

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a tetrahydropyridine ring substituted with dimethyl groups and a nitrobenzamido group

Preparation Methods

The synthesis of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyridine ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyridine ring.

    Introduction of dimethyl groups: The dimethyl groups are introduced through alkylation reactions using reagents such as methyl iodide.

    Attachment of the nitrobenzamido group: The final step involves the acylation of the pyridine ring with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamido group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors in the body. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may inhibit certain enzymes or interfere with cellular signaling pathways.

Comparison with Similar Compounds

1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-nitrobenzamido)pyridine can be compared with other similar compounds, such as:

    1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-aminobenzamido)pyridine: This compound has an amino group instead of a nitro group, which may result in different chemical and biological properties.

    1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-methylbenzamido)pyridine:

    1,2,5,6-Tetrahydro-1,3-dimethyl-4-(4-chlorobenzamido)pyridine: The chloro group introduces different electronic effects, which can influence the compound’s behavior in chemical reactions and biological systems.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

1702-19-8

Molecular Formula

C14H17N3O3

Molecular Weight

275.30 g/mol

IUPAC Name

N-(1,5-dimethyl-3,6-dihydro-2H-pyridin-4-yl)-4-nitrobenzamide

InChI

InChI=1S/C14H17N3O3/c1-10-9-16(2)8-7-13(10)15-14(18)11-3-5-12(6-4-11)17(19)20/h3-6H,7-9H2,1-2H3,(H,15,18)

InChI Key

WTJSQCUGXQFUHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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